molecular formula C7H7NO3S B1661711 1-(Methylsulfinyl)-4-nitrobenzene CAS No. 940-12-5

1-(Methylsulfinyl)-4-nitrobenzene

Cat. No.: B1661711
CAS No.: 940-12-5
M. Wt: 185.2 g/mol
InChI Key: MLTFFVSGGPGNSP-UHFFFAOYSA-N
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Description

1-(Methylsulfinyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO3S and its molecular weight is 185.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202999. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

940-12-5

Molecular Formula

C7H7NO3S

Molecular Weight

185.2 g/mol

IUPAC Name

1-methylsulfinyl-4-nitrobenzene

InChI

InChI=1S/C7H7NO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

MLTFFVSGGPGNSP-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 25.0 g (147.8 mmol) 1-methylsulfanyl-4-nitro-benzene and 0.69 g (4.2 mmol) iron(III) chloride (anhydrous) in 120 ml acetonitrile is treated with 36.0 g (158.1 mmol) periodic acid and stirred at room temperature. At the start of heat evolution, the mixture is transiently cooled with an ice-bath, so that the temperature does not rise above 30° C. After the heat evolution has subsided, the mixture is stirred at room temperature for a further 10 mins. The mixture is poured into a solution of 150 g sodium thiosulphate in 1000 ml ice-water and then extracted with DCM. The combined organic phases are washed with saturated NaCl solution, dried (Na2SO4), filtered and concentrated. The remaining residue is recrystallised from toluene. 23.6 g (128.0 mmol, corresponding to 86% of theor.) of the product is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
150 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 16.0 g (95 mmol) of 1-methylsulfanyl-4-nitro-benzene in 400 ml of DCM is mixed at room temperature with 24.6 g (100 mmol) of 3-chloroperoxybenzoic acid (about 70%). After 1 hour, the batch is diluted with DCM and washed with saturated NaHCO3 solution. The organic phase is dried (Na2SO4), filtered and concentrated by evaporation. The remaining residue is purified by chromatography (DCM/EtOH 8:2). 7.6 g (41 mmol, corresponding to 43% of theory) of the product is obtained.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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